1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is a synthetic organic compound characterized by a cyclobutane ring with a hydroxyl group and a 3-methylpiperidine substituent. Its molecular formula is , and it has a molecular weight of 183.29 g/mol. This compound is primarily utilized in organic synthesis and biological research, where it serves as a building block for more complex molecules and has potential therapeutic applications.
1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol is classified under organic compounds, specifically as an alcohol due to the presence of the hydroxyl functional group. It also falls under the category of piperidine derivatives due to the 3-methylpiperidine moiety.
The synthesis of 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol typically involves several key steps:
The synthesis may involve using dry solvents under an inert atmosphere (e.g., argon) to prevent unwanted reactions. Reaction conditions such as temperature, pressure, and time are critical for optimizing yield and purity.
The molecular structure of 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol can be represented by its canonical SMILES notation: CC1CCN(CC1)CC2(CCC2)O
. The InChI key for this compound is AVAJEDTYUKMFHY-UHFFFAOYSA-N
, which provides a unique identifier for database searches.
The compound's structural data includes:
1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol can participate in various chemical reactions:
Common reagents used in these reactions include:
The choice of reaction conditions greatly influences the outcome and efficiency of these transformations.
The mechanism of action for 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol primarily relates to its interactions at a molecular level, particularly as a ligand for various biological receptors or enzymes. While specific mechanisms are still under investigation, its structural features suggest potential activity in modulating neurotransmitter systems due to the presence of the piperidine moiety .
The physical properties of 1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol include:
Chemical properties include:
Relevant data indicate that this compound has a boiling point that aligns with similar cyclic alcohols, although specific boiling point data may vary based on purity and preparation method.
1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol has several scientific applications:
This compound's diverse applications highlight its significance in both academic research and industrial chemistry, making it a valuable subject for ongoing study and exploration.
1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol represents a strategically designed hybrid molecule combining a piperidine moiety and a cyclobutanol scaffold through a methylene linker. This configuration yields a compact, semi-rigid structure with significant three-dimensional character. While the precise CAS number for this compound is not explicitly listed in the provided sources, its structural analogs—such as the closely related 2-(3-methylpiperidin-1-yl)cyclobutan-1-ol (CAS 1864326-69-1, C₁₀H₁₉NO) [5]—highlight the chemical space of piperidine-cyclobutane hybrids. Such architectures exploit the stereoelectronic properties of both saturated ring systems, positioning them as versatile intermediates in medicinal chemistry and drug discovery. Their synthesis and optimization align with contemporary efforts to develop novel bioactive agents targeting complex disease mechanisms, including infectious diseases and cancer [4] [6].
The core structure integrates two distinct pharmacophores: a piperidine ring providing basicity and hydrogen-bonding capability, and a cyclobutanol unit contributing torsional strain and polarity. This combination fosters unique physicochemical properties:
Table 1: Structural Comparison of Piperidine-Cyclobutane Hybrids
Compound Name | Molecular Formula | Key Structural Features | CAS Number (if available) |
---|---|---|---|
1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol | C₁₁H₂₁NO | Methylene linker between N1 of piperidine and C1 of cyclobutanol | Not explicitly listed |
2-(3-Methylpiperidin-1-yl)cyclobutan-1-ol | C₁₀H₁₉NO | Direct bond between piperidine N1 and cyclobutane C2 | 1864326-69-1 [5] |
Cyclobutyl-[(3R)-3-methylpiperidin-1-yl]methanone | C₁₁H₁₉NO | Carbonyl linker between piperidine and cyclobutane | 40233360 (PubChem CID) [2] |
The methylene linker (-CH₂-) in 1-[(3-methylpiperidin-1-yl)methyl]cyclobutan-1-ol differentiates it from direct-linked analogs like 2-(3-methylpiperidin-1-yl)cyclobutan-1-ol [5]. This spacer increases molecular flexibility, potentially improving binding complementarity to targets requiring deeper cavity penetration. Computational analyses suggest such hybrids occupy a unique bioactive space due to balanced lipophilicity (LogP ~1.5–2.5) and moderate polarity, enhancing cell membrane permeability while retaining aqueous solubility [6].
Piperidine-cyclobutane hybrids are increasingly explored as privileged scaffolds in drug design due to their dual pharmacokinetic and pharmacodynamic advantages:
Recent studies highlight their application in targeted protein degradation (e.g., androgen receptor degraders for prostate cancer) [4] and antimicrobial agents [6]. In TMK inhibition, analogs like TKI1 (a phenoxylquinolinyl-piperidine derivative) achieve nanomolar potency by exploiting hydrophobic subpockets adjacent to the ATP-binding site. Hybrids incorporating the 3-methylpiperidinyl motif—similar to 1-[(3-methylpiperidin-1-yl)methyl]cyclobutan-1-ol—could leverage analogous binding mechanisms due to steric and electronic mimicry [6].
Table 2: Bioactivity Correlations in Piperidine-Containing Hybrid Scaffolds
Therapeutic Area | Target | Role of Piperidine-Cyclobutane Hybrid | Reference Compound |
---|---|---|---|
Tuberculosis Therapeutics | Thymidylate Kinase (TMK) | Disrupts dTMP phosphorylation via hydrophobic cleft occupancy | TKI1 (IC₅₀ = 0.95 µM) [6] |
Oncology | Androgen Receptor | Serves as a linker in PROTAC degraders promoting ubiquitination | Patent US10584101B2 [4] |
Central Nervous System | Cannabinoid Receptors | Structural motif in synthetic cannabinoids (e.g., Spice analogs) | Emerging NPS [7] |
The strategic incorporation of cyclobutane into drug-like molecules has evolved from a niche approach to a mainstream tactic in molecular design. Early applications focused on leveraging cyclobutane’s ring strain to mimic transition states or enhance binding affinity. Piperidine, as one of the most prevalent nitrogen heterocycles in FDA-approved drugs, provided complementary advantages in bioavailability and target recognition. The fusion of these systems emerged in the late 2000s, coinciding with advances in synthetic methodologies (e.g., [2+2] cycloadditions for cyclobutane synthesis and catalytic asymmetric hydrogenation for piperidine functionalization).
Patent literature reveals a surge in piperidine-cyclobutane hybrids for oncology and infectious diseases. For example, US10584101B2 details compounds embedding these motifs as androgen receptor degraders [4], while research on TMK inhibitors underscores their utility against drug-resistant tuberculosis [6]. The rise of novel psychoactive substances (NPS) also reflects this trend, with synthetic cannabinoids increasingly incorporating strained carbocycles like cyclobutane to evade regulatory controls while retaining CB1 receptor affinity [7].
Table 3: Synthetic Evolution of Key Analogs
Era | Synthetic Advance | Impact on Hybrid Design |
---|---|---|
Pre-2010 | Classical cyclobutanation (e.g., photocycloaddition) | Enabled unsubstituted cyclobutane access; limited functionalization |
2010–2020 | Transition-metal catalysis (e.g., Ni/Fe-mediated C–C activation) | Facilitated C–H functionalization of cyclobutanes and piperidines |
2020–Present | Asymmetric synthesis (e.g., chiral auxiliaries/catalysts) | Permitted stereocontrolled assembly of 3-methylpiperidine hybrids |
The synthesis of 1-[(3-methylpiperidin-1-yl)methyl]cyclobutan-1-ol typically involves a multi-step sequence:
Future directions emphasize stereoselective synthesis and computational design, as seen in QSAR models predicting TMK inhibition with ~95% accuracy [6]. Such approaches will accelerate the development of this hybrid class for unmet medical needs.
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5